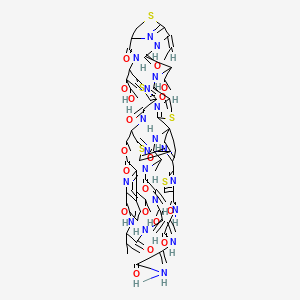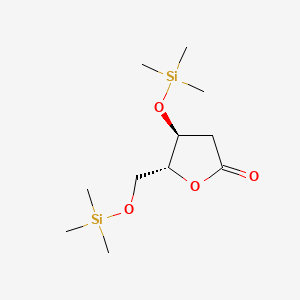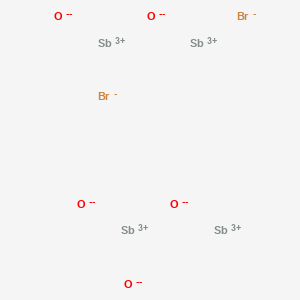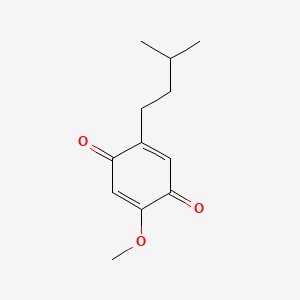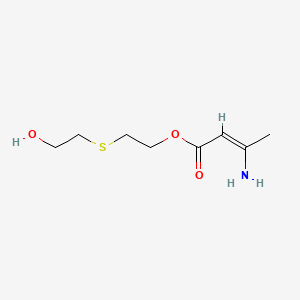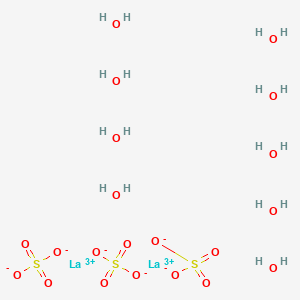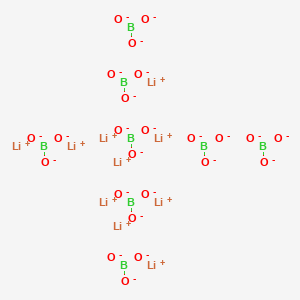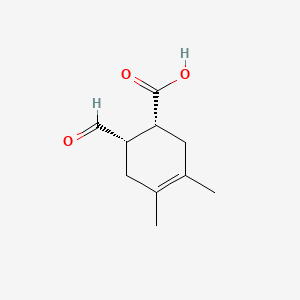
Tungsten carbide cobalt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tungsten carbide cobalt, often referred to as cemented carbide, is a composite material known for its exceptional hardness, wear resistance, and durability. This compound is a blend of tungsten carbide, a material recognized for its extreme hardness, and cobalt, which acts as a binder to hold the tungsten carbide particles together. The combination of these elements results in a material that is exceptionally strong and versatile, making it invaluable in various industrial applications .
Synthetic Routes and Reaction Conditions:
Powder Preparation: Tungsten carbide powder is mixed with cobalt powder in precise ratios.
Compaction: The mixed powders are pressed into a desired shape using high pressure.
Sintering: The compacted material is heated to a temperature just below the melting point of cobalt.
Industrial Production Methods:
Molten Salt Electrolysis: This method involves using tungsten carbide-cobalt scrap as a sacrificial anode and an electrolyte composed of sodium chloride and potassium chloride salts.
Solid-Phase, Liquid-Phase, and Vapor-Phase Methods: These methods are used to prepare ultra-fine tungsten carbide powders.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, especially at high temperatures.
Reduction: Reduction reactions can be used to revert tungsten trioxide back to tungsten carbide.
Carburization: This reaction involves the formation of tungsten carbide from tungsten and carbon sources.
Common Reagents and Conditions:
Oxidation: High temperatures and oxygen-rich environments are common conditions for oxidation reactions.
Reduction: Hydrogen gas is commonly used as a reducing agent in reduction reactions.
Carburization: Graphite or other carbon sources are used in carburization reactions, typically at temperatures ranging from 900 to 2000°C.
Major Products Formed:
Oxidation: Tungsten trioxide and cobalt oxide.
Reduction: Tungsten carbide.
Carburization: Tungsten carbide.
Chemistry:
- This compound is used in the production of cutting tools, abrasives, and wear-resistant coatings due to its hardness and durability .
Biology and Medicine:
- Research is being conducted on the use of this compound in biomedical applications, such as radiation shielding materials .
Industry:
Mécanisme D'action
The mechanism by which tungsten carbide cobalt exerts its effects is primarily through its physical properties. The cobalt binder enhances the adhesion and ductility of the naturally brittle tungsten carbide, allowing it to withstand high-stress environments . The tungsten carbide particles provide exceptional hardness and wear resistance, making the material suitable for cutting, drilling, and machining operations .
Comparaison Avec Des Composés Similaires
- Tungsten Boride
- Tungsten Nitride
- Molybdenum Carbide
- Titanium Carbide
- Silicon Carbide
Comparison:
- Tungsten Carbide vs. Tungsten Boride: Tungsten carbide is harder and more wear-resistant than tungsten boride, making it more suitable for cutting and drilling applications .
- Tungsten Carbide vs. Tungsten Nitride: Tungsten carbide has higher hardness and thermal stability compared to tungsten nitride .
- Tungsten Carbide vs. Molybdenum Carbide: Tungsten carbide is more wear-resistant and has higher hardness than molybdenum carbide .
- Tungsten Carbide vs. Titanium Carbide: Tungsten carbide has higher density and hardness compared to titanium carbide .
- Tungsten Carbide vs. Silicon Carbide: Tungsten carbide is more wear-resistant and has higher hardness than silicon carbide .
Tungsten carbide cobalt stands out due to its unique combination of hardness, wear resistance, and toughness, making it an invaluable material in various industrial applications.
Propriétés
IUPAC Name |
cobalt;methylidynetungsten |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH.Co.W/h1H;; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKEHVRMRUVYPGG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#[W].[Co] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CHCoW |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.79 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
